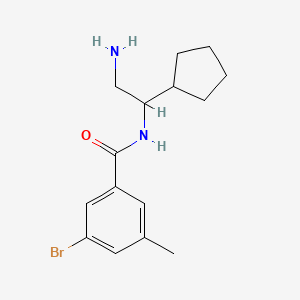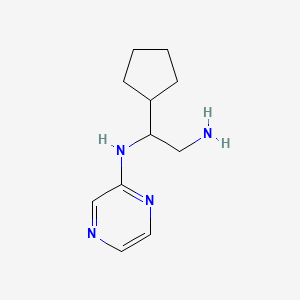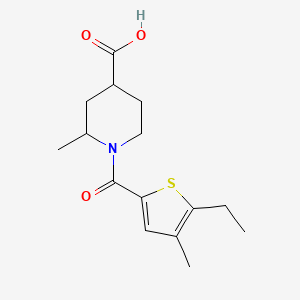
5-chloro-4-N-cyclohex-3-en-1-ylpyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-N-cyclohex-3-en-1-ylpyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as CC-115, and it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
CC-115 inhibits the activity of mTORC1 and DNA-PK by binding to their respective catalytic domains. mTORC1 is a protein complex that regulates cell growth and metabolism, and its dysregulation is implicated in various diseases, including cancer. DNA-PK is a protein kinase that is involved in DNA repair and is required for the survival of cancer cells. By inhibiting these enzymes, CC-115 can induce cell death and suppress tumor growth.
Biochemical and Physiological Effects:
CC-115 has been shown to have a broad spectrum of biochemical and physiological effects. It can induce cell death in various cancer cell lines, including breast, lung, and colon cancer. Moreover, CC-115 can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the differentiation of regulatory T cells. These effects suggest that CC-115 has potential therapeutic applications in cancer and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1 and DNA-PK, and it has been extensively characterized in vitro and in vivo. Moreover, CC-115 has good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, CC-115 has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are not fully understood. Moreover, CC-115 has not been tested in clinical trials, and its efficacy in humans is not known.
Zukünftige Richtungen
There are several future directions for CC-115 research. First, further studies are needed to elucidate the long-term toxicity and safety profile of CC-115. Second, preclinical studies are needed to evaluate the efficacy of CC-115 in animal models of cancer and autoimmune disorders. Third, clinical trials are needed to evaluate the safety and efficacy of CC-115 in humans. Fourth, the potential synergistic effects of CC-115 with other anticancer agents should be investigated. Fifth, the mechanism of action of CC-115 in modulating the immune system should be further elucidated. Sixth, the potential use of CC-115 as a diagnostic tool for cancer and autoimmune disorders should be explored. In conclusion, CC-115 is a promising compound with potential therapeutic applications in cancer and autoimmune disorders. Further research is needed to fully characterize its pharmacological properties and clinical efficacy.
Synthesemethoden
The synthesis of CC-115 involves the reaction of 5-chloro-4-cyanopyrimidine with cyclohex-3-en-1-amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by column chromatography. The yield of CC-115 is reported to be around 60%, and the purity is above 99%.
Wissenschaftliche Forschungsanwendungen
CC-115 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of two key enzymes, mTORC1 and DNA-PK, which are involved in cell growth, proliferation, and survival. By inhibiting these enzymes, CC-115 can induce cell death and suppress tumor growth. Moreover, CC-115 has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Eigenschaften
IUPAC Name |
5-chloro-4-N-cyclohex-3-en-1-ylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c11-8-9(12)13-6-14-10(8)15-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGCNOJHIYGMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-cyclohex-3-en-1-ylpyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)

![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)

![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)